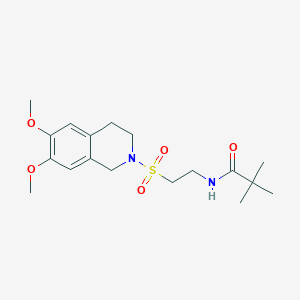

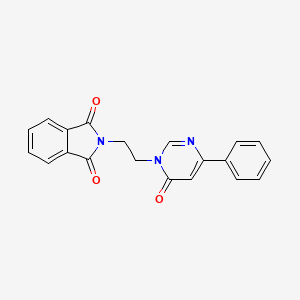

![molecular formula C15H13ClFNO4S B3016622 4-Chloro-3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}benzoic acid CAS No. 721414-47-7](/img/structure/B3016622.png)

4-Chloro-3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}benzoic acid is a derivative of benzoic acid with potential pharmacological properties. It is structurally related to sulfonamide-based compounds, which are known for their diverse biological activities, including inhibition of carbonic anhydrase enzymes. These enzymes are involved in various physiological processes, such as aqueous humor secretion in the eye, and their inhibition can lead to therapeutic effects, particularly in the treatment of glaucoma .

Synthesis Analysis

The synthesis of related sulfamoyl benzoic acid derivatives involves the reaction of 4-carboxy-benzenesulfonamide or 4-chloro-3-sulfamoyl benzoic acid with various amino acids, dipeptides, or aromatic/heterocyclic sulfonamides/mercaptans to afford benzene-carboxamide derivatives . Another related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been used as a multireactive building block for the synthesis of various heterocyclic scaffolds, demonstrating the versatility of chloro-fluoro-nitrobenzoic acid derivatives in heterocyclic oriented synthesis (HOS) .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzoic acid core, a sulfamoyl group, and a chloro-fluoro substitution pattern. This structure is likely to contribute to its affinity for carbonic anhydrase isozymes, as similar compounds have shown strong inhibitory activity, particularly against isozymes CA II and IV .

Chemical Reactions Analysis

Compounds with similar structural motifs have been involved in various chemical reactions. For instance, derivatives of chloro-fluoro-sulfinyl benzene have been used in Diels–Alder cycloaddition reactions, which are a cornerstone in synthetic organic chemistry for constructing complex cyclic structures . Although not directly related to the compound , these reactions highlight the reactivity of chloro-fluoro-substituted benzenes in forming new bonds and rings.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, related sulfamoyl benzoic acid derivatives have been shown to possess significant biological activity. For example, 4-(Di-n-propylsulfamyl)benzoic acid, a known drug, has been synthesized via an electrochemical method that selectively oxidizes the methyl group to a carboxylate without affecting the sulfonamide group . This suggests that the electrochemical properties of the sulfamoyl benzoic acid derivatives can be finely tuned to achieve the desired transformation while maintaining the integrity of sensitive functional groups.

Wissenschaftliche Forschungsanwendungen

Biodegradation and Environmental Impact

- Research on related compounds, such as chlorimuron-ethyl, a sulfonylurea herbicide, shows that microbial degradation is a key method for removing these compounds from the environment. Studies on the degradation pathways and products of such compounds can provide insights into the environmental impact and biodegradation strategies for similar chemicals like 4-Chloro-3-{[2-(4-fluorophenyl)ethyl]sulfamoyl}benzoic acid (Li et al., 2016).

Synthesis and Characterization

- The process of synthesizing and characterizing similar compounds, such as 1,3,4-oxadiazole derivatives with a 3-chloro-2-fluoro phenyl moiety, can be relevant. This involves multi-step reactions starting from basic components like 3-chloro-2-fluoro benzoic acid, providing a foundation for understanding the synthesis of more complex molecules like this compound (Bhat et al., 2016).

Pharmacological Potential

- Related research on compounds like 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides highlights their potential as inhibitors of carbonic anhydrase isozymes. This suggests a line of exploration for this compound in pharmacological contexts, particularly in areas like antiglaucoma treatments (Mincione et al., 2001).

Chemical Reactions and Properties

- Studies on the directed lithiation of benzoic acids, including those with chloro and fluoro substituents, provide valuable information about the reactivity and potential chemical transformations of this compound. Understanding these reactions can help in modifying and optimizing the compound for specific applications (Bennetau et al., 1995).

Wirkmechanismus

Target of Action

Similar compounds like sulfamoyl benzoic acid derivatives are known to interact with certain proteins .

Biochemical Pathways

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Similar compounds have been used as precursors in the synthesis of other compounds, indicating that they may play a role in facilitating chemical reactions .

Eigenschaften

IUPAC Name |

4-chloro-3-[2-(4-fluorophenyl)ethylsulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO4S/c16-13-6-3-11(15(19)20)9-14(13)23(21,22)18-8-7-10-1-4-12(17)5-2-10/h1-6,9,18H,7-8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLYOYZSMOBPMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

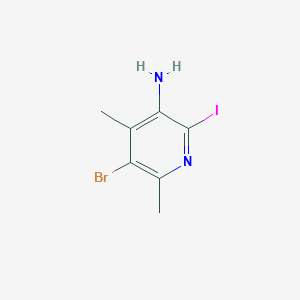

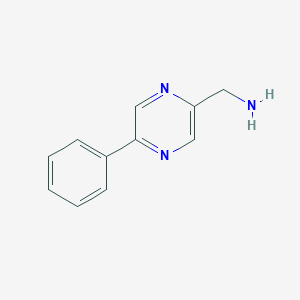

![Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate](/img/structure/B3016540.png)

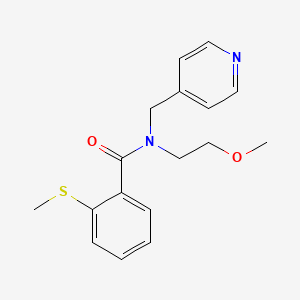

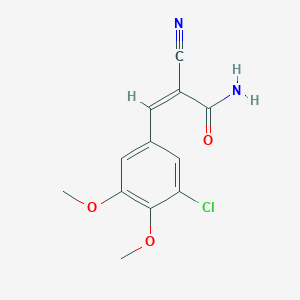

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B3016541.png)

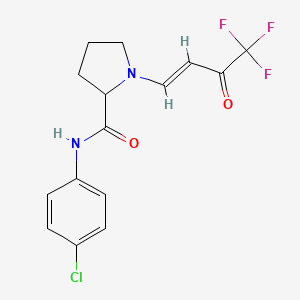

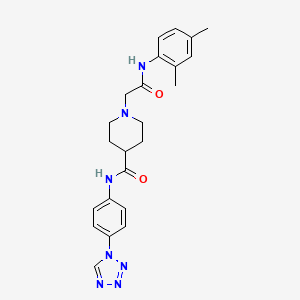

![2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[2-(dimethylcarbamoylamino)ethyl]acetamide](/img/structure/B3016546.png)

![(3-Chlorophenyl)-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B3016552.png)

![4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B3016555.png)